molecular formula C25H23N5O2 B2496246 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide CAS No. 1226454-66-5

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide

Cat. No. B2496246
CAS RN: 1226454-66-5
M. Wt: 425.492
InChI Key: FLPXOMIVLQHAMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multi-step chemical processes, starting from key intermediates such as methyl 3-methoxy-5-methylbenzoate. These processes yield compounds with significant anticancer activity against a variety of cancer cell lines, showcasing the potential of such compounds in medicinal chemistry (Al-Sanea et al., 2020).

Molecular Structure Analysis

The crystal structures of acetamide derivatives reveal a folded conformation around the methylene carbon atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016). Such detailed molecular structure analyses are crucial for understanding the compound's interactions and stability.

Chemical Reactions and Properties

The reactivity of pyrimidine derivatives with various reagents, including phosgene, yields novel compounds with distinctive structural features. These reactions are pivotal for generating a diverse array of compounds with potential biological activity (Yale & Spitzmiller, 1977).

Physical Properties Analysis

While specific information on the physical properties of "2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide" is not directly available, related compounds' studies, such as solubility, melting points, and stability, provide insight into their physicochemical characteristics which are essential for drug formulation and delivery.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents and conditions, highlight the versatility and potential applications of pyrimidine derivatives. For instance, reactions yielding Schiff bases and various heterocyclic compounds demonstrate the compound's utility in synthesizing a wide range of biologically active molecules (Farouk, Ibrahim, & El-Gohary, 2021).

Scientific Research Applications

Antimicrobial Activity

Research on compounds with structural similarities to 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide has shown potential antimicrobial applications. For instance, the synthesis of new heterocycles incorporating an antipyrine moiety has demonstrated antimicrobial properties. These compounds were synthesized using key intermediates and were evaluated for their antimicrobial efficacy, showing potential as agents against various microbial infections (Bondock et al., 2008).

Organic Synthesis and Chemical Reactions

Studies on the reactivity of similar compounds have contributed to the development of organic synthesis methods. For example, the reaction of olefins with α-cyanoacetamide in the presence of manganese(III) acetate has led to the formation of various heterocyclic compounds, demonstrating the versatility of these reactions in synthetic chemistry (Sato et al., 1987).

Radiochemistry and Imaging

In radiochemistry, compounds within this structural class have been used in the development of selective radioligands for imaging purposes, such as [18F]PBR111, which targets the translocator protein (18 kDa) with PET imaging. This research has implications for the diagnosis and study of neurological and inflammatory conditions (Dollé et al., 2008).

Analytical Chemistry

In the field of analytical chemistry, derivatives of similar compounds have been utilized as reagents. For example, AMACE1, an aminoacetamide electrophore reagent, has been synthesized for coupling with various analytes, demonstrating its utility in trace organic analysis and the detection of oxidative sugar damage to DNA (Lu & Giese, 2000).

properties

IUPAC Name

2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2/c1-2-3-13-29-17-27-23-21(19-7-5-4-6-8-19)15-30(24(23)25(29)32)16-22(31)28-20-11-9-18(14-26)10-12-20/h4-12,15,17H,2-3,13,16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPXOMIVLQHAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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